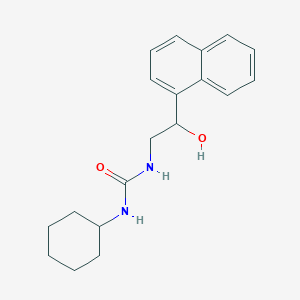
(Z)-2-Cyano-3-(3-nitro-4-piperidin-1-ylphenyl)-N-(1-phenylethyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-2-Cyano-3-(3-nitro-4-piperidin-1-ylphenyl)-N-(1-phenylethyl)prop-2-enamide, also known as CNPPB, is a chemical compound that has been widely studied for its potential applications in scientific research. CNPPB is a selective blocker of the TRPA1 ion channel, which plays a critical role in pain and inflammation. In
Scientific Research Applications
(Z)-2-Cyano-3-(3-nitro-4-piperidin-1-ylphenyl)-N-(1-phenylethyl)prop-2-enamide has been used in a variety of scientific research applications, including studies on pain and inflammation, sensory processing, and neuroprotection. (Z)-2-Cyano-3-(3-nitro-4-piperidin-1-ylphenyl)-N-(1-phenylethyl)prop-2-enamide has been shown to block TRPA1 channels, which are involved in the detection of noxious stimuli and the initiation of pain and inflammation. (Z)-2-Cyano-3-(3-nitro-4-piperidin-1-ylphenyl)-N-(1-phenylethyl)prop-2-enamide has also been used to study the role of TRPA1 in sensory processing, including the detection of cold and mechanical stimuli. Additionally, (Z)-2-Cyano-3-(3-nitro-4-piperidin-1-ylphenyl)-N-(1-phenylethyl)prop-2-enamide has been investigated for its potential neuroprotective effects, particularly in the context of stroke and traumatic brain injury.
Mechanism Of Action
(Z)-2-Cyano-3-(3-nitro-4-piperidin-1-ylphenyl)-N-(1-phenylethyl)prop-2-enamide acts as a selective blocker of the TRPA1 ion channel, which is expressed in sensory neurons and plays a critical role in pain and inflammation. TRPA1 channels are activated by a variety of stimuli, including cold, mechanical force, and noxious chemicals. When activated, TRPA1 channels allow the influx of calcium ions, which triggers the release of neurotransmitters and initiates pain and inflammation. (Z)-2-Cyano-3-(3-nitro-4-piperidin-1-ylphenyl)-N-(1-phenylethyl)prop-2-enamide binds to a specific site on the TRPA1 channel, blocking the influx of calcium ions and preventing the initiation of pain and inflammation.
Biochemical and Physiological Effects:
(Z)-2-Cyano-3-(3-nitro-4-piperidin-1-ylphenyl)-N-(1-phenylethyl)prop-2-enamide has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that (Z)-2-Cyano-3-(3-nitro-4-piperidin-1-ylphenyl)-N-(1-phenylethyl)prop-2-enamide blocks the activation of TRPA1 channels by a variety of stimuli, including cold, mechanical force, and noxious chemicals. In vivo studies have shown that (Z)-2-Cyano-3-(3-nitro-4-piperidin-1-ylphenyl)-N-(1-phenylethyl)prop-2-enamide can reduce pain and inflammation in animal models of neuropathic pain, inflammatory pain, and osteoarthritis. Additionally, (Z)-2-Cyano-3-(3-nitro-4-piperidin-1-ylphenyl)-N-(1-phenylethyl)prop-2-enamide has been investigated for its potential neuroprotective effects, particularly in the context of stroke and traumatic brain injury.
Advantages And Limitations For Lab Experiments
(Z)-2-Cyano-3-(3-nitro-4-piperidin-1-ylphenyl)-N-(1-phenylethyl)prop-2-enamide has several advantages for lab experiments. It is a selective blocker of the TRPA1 channel, which allows for specific targeting of this ion channel without affecting other channels. Additionally, (Z)-2-Cyano-3-(3-nitro-4-piperidin-1-ylphenyl)-N-(1-phenylethyl)prop-2-enamide is relatively stable and easy to synthesize, which makes it a convenient tool for studying TRPA1 channels. However, (Z)-2-Cyano-3-(3-nitro-4-piperidin-1-ylphenyl)-N-(1-phenylethyl)prop-2-enamide does have some limitations. It is not completely selective for TRPA1 channels, and can also affect other ion channels at high concentrations. Additionally, (Z)-2-Cyano-3-(3-nitro-4-piperidin-1-ylphenyl)-N-(1-phenylethyl)prop-2-enamide has not been extensively tested in human studies, so its safety and efficacy in humans is not well-established.
Future Directions
There are several future directions for research on (Z)-2-Cyano-3-(3-nitro-4-piperidin-1-ylphenyl)-N-(1-phenylethyl)prop-2-enamide. One area of interest is the development of more selective TRPA1 channel blockers, which could have improved efficacy and safety profiles. Additionally, (Z)-2-Cyano-3-(3-nitro-4-piperidin-1-ylphenyl)-N-(1-phenylethyl)prop-2-enamide could be used to study the role of TRPA1 channels in a variety of diseases and conditions, including chronic pain, inflammation, and neurodegenerative disorders. Finally, (Z)-2-Cyano-3-(3-nitro-4-piperidin-1-ylphenyl)-N-(1-phenylethyl)prop-2-enamide could be investigated for its potential as a therapeutic agent, particularly in the context of pain and inflammation.
Synthesis Methods
(Z)-2-Cyano-3-(3-nitro-4-piperidin-1-ylphenyl)-N-(1-phenylethyl)prop-2-enamide can be synthesized using a multi-step process that involves the reaction of 3-nitro-4-piperidinone with 2-bromo-3'-nitroacetophenone, followed by the reaction with (Z)-2-cyano-N-(1-phenylethyl)-3-(3-nitro-4-piperidin-1-yl)prop-2-enamide. The final product is obtained by recrystallization from ethanol.
properties
IUPAC Name |
(Z)-2-cyano-3-(3-nitro-4-piperidin-1-ylphenyl)-N-(1-phenylethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3/c1-17(19-8-4-2-5-9-19)25-23(28)20(16-24)14-18-10-11-21(22(15-18)27(29)30)26-12-6-3-7-13-26/h2,4-5,8-11,14-15,17H,3,6-7,12-13H2,1H3,(H,25,28)/b20-14- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDPMNGSYWBTJGP-ZHZULCJRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=CC2=CC(=C(C=C2)N3CCCCC3)[N+](=O)[O-])C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=CC=CC=C1)NC(=O)/C(=C\C2=CC(=C(C=C2)N3CCCCC3)[N+](=O)[O-])/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyano-3-[3-nitro-4-(piperidin-1-yl)phenyl]-N-(1-phenylethyl)prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-chlorobenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide](/img/structure/B2946860.png)


![2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetonitrile](/img/structure/B2946864.png)
![[4-[(E)-3-(4-fluorophenyl)-3-oxoprop-1-enyl]phenyl] 2-phenylacetate](/img/structure/B2946866.png)

![2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2946868.png)

![5-[(3-Chlorophenyl)methyl]-1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2946870.png)
![2-({1-[3-(Methoxycarbonyl)-4,5-dimethylthiophen-2-yl]-2,5-dioxopyrrolidin-3-yl}sulfanyl)benzoic acid](/img/structure/B2946872.png)


![2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]quinoxaline](/img/structure/B2946882.png)
![(3E)-3-{[(4-methoxyphenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2946883.png)